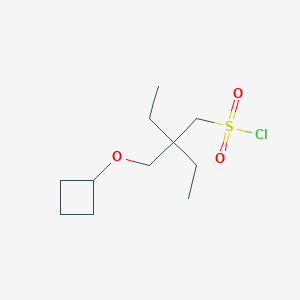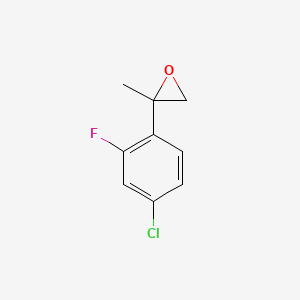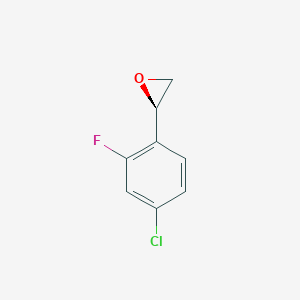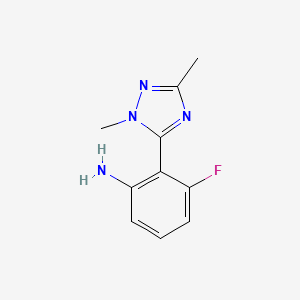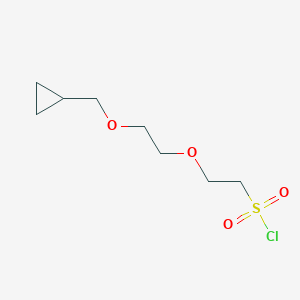
2-(5-Propylthiophen-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Propylthiophen-2-yl)acetic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Propylthiophen-2-yl)acetic acid typically involves the functionalization of thiophene rings. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Propylthiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Thiophene rings are known for their reactivity towards electrophiles due to the electron-rich nature of the sulfur atom.
Nucleophilic Substitution: Thiophene derivatives can also undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the thiophene ring.
Oxidation and Reduction: Thiophene derivatives can be oxidized to form sulfoxides and sulfones, or reduced to form thiolanes and thiophenes.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiolates are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include halogenated thiophenes, nitrothiophenes, sulfonated thiophenes, sulfoxides, sulfones, thiolanes, and thiophenes .
Aplicaciones Científicas De Investigación
2-(5-Propylthiophen-2-yl)acetic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(5-Propylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, as an mPGES-1 inhibitor, it targets the glutathione-dependent enzyme mPGES-1, which is involved in the biosynthesis of prostaglandin E2 (PGE2). By inhibiting this enzyme, the compound can reduce inflammation and potentially exert anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Thiophen-2-yl)acetic acid: Similar in structure but lacks the propyl group, which may affect its reactivity and biological activity.
2-(3-Nitrothiophen-2-yl)acetic acid: Contains a nitro group, which can significantly alter its chemical properties and biological activity.
2-(5-Methylthiophen-2-yl)acetic acid: Contains a methyl group instead of a propyl group, which may influence its solubility and reactivity.
Uniqueness
2-(5-Propylthiophen-2-yl)acetic acid is unique due to the presence of the propyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may also influence its reactivity in chemical reactions, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H12O2S |
|---|---|
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
2-(5-propylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C9H12O2S/c1-2-3-7-4-5-8(12-7)6-9(10)11/h4-5H,2-3,6H2,1H3,(H,10,11) |
Clave InChI |
ZQYWUHWCXMPZED-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(S1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


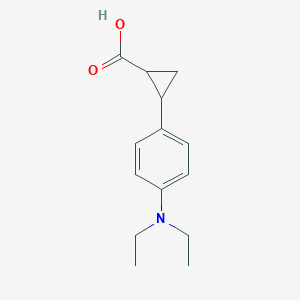
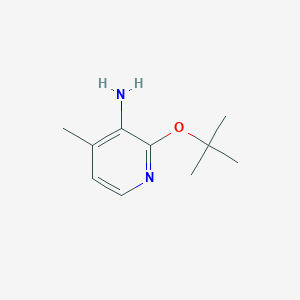
![1-[5-(2-Hydroxyethyl)-4-methyl-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B15309929.png)
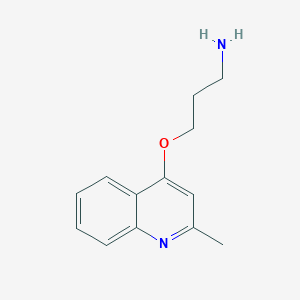
![2-Amino-2-[1-(3-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B15309945.png)
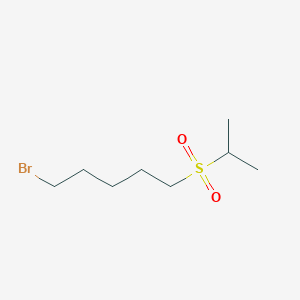


![(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol](/img/structure/B15309995.png)
